Cesium carbonate

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

534-17-8 |

|---|---|

Formule moléculaire |

CH2CsO3 |

Poids moléculaire |

194.930 g/mol |

Nom IUPAC |

dicesium;carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

Clé InChI |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Cs+].[Cs+] |

SMILES canonique |

C(=O)(O)O.[Cs] |

Autres numéros CAS |

29703-01-3 534-17-8 |

Description physique |

DryPowder, WetSolid |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Numéros CAS associés |

29703-01-3 |

Synonymes |

Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |

Origine du produit |

United States |

Foundational & Exploratory

Core Topic: Cesium Carbonate Chemical Formula and Structure

An In-depth Technical Guide to Cesium Carbonate (Cs₂CO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Cs₂CO₃) is an inorganic compound that has established itself as a versatile and indispensable reagent in modern chemical synthesis and materials science.[1] It is a white, crystalline, hygroscopic solid known for its high solubility in polar solvents and its strong basicity.[2][3] This combination of properties makes it a superior alternative to other common inorganic bases, such as potassium carbonate or sodium carbonate, in a wide range of chemical transformations.[4][5] Its applications are extensive, spanning from being a crucial base in metal-catalyzed cross-coupling reactions to facilitating the synthesis of complex pharmaceutical intermediates and enhancing the efficiency of advanced materials like solar cells.[5][6] This guide provides a comprehensive overview of its chemical and physical properties, structure, synthesis protocols, and key applications.

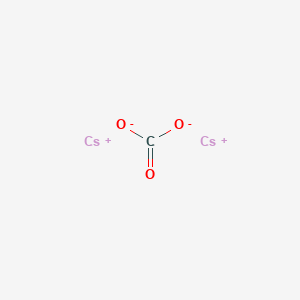

Chemical Formula and Structure

The chemical formula for this compound is Cs₂CO₃ .[2] It consists of two cesium cations (Cs⁺) and one carbonate anion (CO₃²⁻).[7] The compound has a molecular weight of 325.82 g/mol .[3][4]

Structurally, this compound crystallizes in the monoclinic crystal system .[8] The carbonate ions are planar, and the cesium ions are coordinated to the oxygen atoms of the carbonate groups. This arrangement results in a stable crystalline lattice.[7]

Physicochemical Properties

This compound's utility is largely dictated by its distinct physical and chemical properties. A key advantage is its significantly higher solubility in organic solvents compared to other alkali metal carbonates like Na₂CO₃ and K₂CO₃.[2][4] This enhanced solubility allows it to be used effectively in a broader range of reaction conditions. It is stable under normal conditions but is very deliquescent, meaning it readily absorbs moisture from the air.[7][9]

Table 1: General and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Dithis compound[10] |

| CAS Number | 534-17-8[4] |

| Molecular Formula | Cs₂CO₃[2][3][4] |

| Molar Mass | 325.82 g/mol [3][4] |

| Appearance | White crystalline solid/powder[2][4] |

| Density | 4.072 g/cm³[2] |

| Melting Point | 610 °C (1,130 °F; 883 K) (decomposes)[2][4] |

| Magnetic Susceptibility (χ) | −103.6·10⁻⁶ cm³/mol[2] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 2605 | 15[2] |

| Ethanol | 110 | [2] |

| Dimethylformamide (DMF) | 119.6 | [2] |

| Dimethyl Sulfoxide (DMSO) | 361.7 | [2] |

| Sulfolane | 394.2 | [2] |

| N-Methylpyrrolidone | 723.3 | [2] |

Table 3: Crystal Structure and Lattice Parameters

| Parameter | Value |

| Crystal System | Monoclinic[8] |

| Lattice Parameter 'a' | 10.601 Å[8] |

| Lattice Parameter 'b' | 6.263 Å[8] |

| Lattice Parameter 'c' | 8.093 Å[8] |

Key Applications in Research and Development

This compound is a preferred base in a multitude of organic reactions due to its strong basicity and high solubility.[3] Its "soft" cesium cation can also influence reaction pathways and selectivity.[11]

Metal-Catalyzed Cross-Coupling Reactions

This compound is a cornerstone in many pivotal carbon-carbon bond-forming reactions, which are fundamental to pharmaceutical and materials synthesis.[5] It is particularly effective in Suzuki, Heck, and Sonogashira coupling reactions.[5][6] In Suzuki reactions, the reactivity order of alkali carbonates often follows Cs₂CO₃ > K₂CO₃ > Na₂CO₃ > Li₂CO₃.[12]

N-Alkylation and O-Alkylation Reactions

It is highly efficient for the N-alkylation of a wide range of nitrogen-containing compounds, including sulfonamides, amines, indoles, and other heterocycles.[2][5] The use of this compound in these reactions often results in higher yields and improved selectivity compared to other bases.[5] Similarly, it is effective for the O-alkylation of phenols and alcohols.[5]

Aerobic Oxidation of Alcohols

In the presence of a gold catalyst (Na[AuCl₄]), this compound serves as a very efficient co-catalyst for the aerobic oxidation of alcohols to aldehydes and ketones at room temperature.[2] A significant advantage of this system is that when primary alcohols are used, there is no over-oxidation to form carboxylic acids.[2]

Materials Science and Electronics

This compound has found applications in energy conversion technologies.[2] When used as a thin layer in polymer solar cells, thermal annealing of Cs₂CO₃ can enhance power conversion efficiency and the operational lifetime of the devices.[2] It is also used in the fabrication of specialty optical glass and advanced ceramics, where it helps to improve thermal stability and optical properties.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline protocols for the synthesis of this compound and its application in representative organic reactions.

Synthesis of this compound

This compound can be synthesized via several routes. A common laboratory and industrial method involves the reaction of cesium hydroxide (B78521) with carbon dioxide.[2]

Another method involves the thermal decomposition of cesium oxalate.[2] Reaction: Cs₂C₂O₄ → Cs₂CO₃ + CO[2]

A more complex industrial process involves extraction from the mineral pollucite.

Protocol: Extraction from Pollucite Ore [13]

-

Grinding: The pollucite ore is ground using a ball mill to a fine powder (e.g., 120 mesh).[13]

-

Acidification: The powdered ore is mixed with concentrated hydrochloric acid (e.g., 10 equivalents) and heated in a closed reactor (e.g., 100°C for 2 hours).[13]

-

Leaching: Water is added to the resulting slurry (e.g., liquid-to-solid ratio of 4:1) and heated (e.g., 80-100°C for 1 hour) to leach the cesium salts into the aqueous phase.[13]

-

Precipitation of Impurities: The pH of the solution is adjusted to 10 with sodium hydroxide to precipitate impurities like aluminum, silicon, and other metals.[13]

-

Filtration: The mixture is filtered to remove the solid impurities.[13]

-

Solvent Extraction: The cesium is selectively extracted from the filtrate using a specialized extractant.[13]

-

Stripping and Carbonization: The cesium is stripped from the organic phase using carbon dioxide, which forms a this compound solution. This solution is further carbonated under pressure.[13]

-

Crystallization and Purification: The solution is concentrated to crystallize the this compound. The crystals are then isolated, redissolved, and recrystallized to achieve high purity (e.g., 99.99%).[13]

-

Drying: The final crystals are dried in an oven to yield the final product.[13]

General Protocol for Synthesis of Polyhydroquinoline Derivatives[14]

This protocol demonstrates the use of this compound as an efficient catalyst.

-

Reactant Mixture: A mixture of an arylaldehyde (2 mmol), dimedone (2 mmol), ethyl acetoacetate (B1235776) (2.5 mmol), and ammonium (B1175870) acetate (B1210297) (3 mmol) is prepared.[14]

-

Catalyst Addition: 10 mol% of Cs₂CO₃ and a phase transfer catalyst (tetrabutylammonium bromide, 0.05 g) are added.[14]

-

Solvent and Reaction: The components are dissolved in methanol (B129727) (5 mL) and irradiated with a 200W tungsten lamp for a specified time.[14]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).[14]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered to yield the polyhydroquinoline product.[14]

General Protocol for O-Alkylation of a Phenol[4]

-

Dissolution: A solution of the starting phenol (B47542) (1.07 mmol) is prepared in acetone (B3395972) (10 mL).[4]

-

Reagent Addition: An alkyl bromide (1.2 mmol) is added, followed by this compound (3.1 mmol).[4]

-

Reaction: The mixture is stirred under appropriate conditions (e.g., temperature, time) until the reaction is complete.[4]

-

Work-up: The reaction is then quenched and worked up using standard extraction and purification techniques (e.g., chromatography) to isolate the O-alkylated product.[4]

Conclusion

This compound is a powerful and enabling reagent for chemists in both academic and industrial settings. Its unique solubility profile and high basicity allow for efficient and often highly selective chemical transformations that are challenging with other inorganic bases.[15] From facilitating the construction of complex molecular architectures essential for drug development to enhancing the performance of next-generation materials, the applications of this compound continue to expand, solidifying its role as a critical tool in modern science.[1][5]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 3. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]

- 4. This compound [commonorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mp-616458: Cs2CO3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | CCs2O3 | CID 10796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 12. This compound | 534-17-8 [chemicalbook.com]

- 13. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 14. jocpr.com [jocpr.com]

- 15. scribd.com [scribd.com]

Cesium Carbonate (Cs₂CO₃) Identification and Applications: A Technical Guide

Introduction: Cesium carbonate (Cs₂CO₃) is an inorganic compound that has established itself as a versatile and indispensable reagent in modern chemical synthesis and materials science.[1][2] Recognized for its strong basicity and high solubility in organic solvents, it serves as a superior alternative to more common bases like potassium or sodium carbonate in a multitude of reactions.[1][3][4] This technical guide provides an in-depth overview of this compound, focusing on its identification through its CAS number, its physicochemical properties, and its critical applications in research and drug development.

Identification and Physicochemical Properties

The unambiguous identification of a chemical compound in a research or industrial setting is paramount. The Chemical Abstracts Service (CAS) Registry Number for this compound is 534-17-8 .[3][4][5][6][7][8][9] This unique identifier ensures precise tracking and referencing in literature, patents, and safety data sheets. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 534-17-8[3][4][5][6] |

| Molecular Formula | Cs₂CO₃[1][3][4] |

| Molar Mass | 325.82 g/mol [1][4][7] |

| Appearance | White, hygroscopic crystalline solid or powder[1][3][4] |

| Density | 4.072 g/cm³[3] |

| Melting Point | 610 °C (1,130 °F; 883 K) (decomposes)[3][4] |

| EC Number | 208-591-9[3][7][10] |

| PubChem CID | 10796[3] |

| Solubility in Water | 2605 g/L (15 °C)[3] |

| Solubility in Ethanol | 110 g/L[3] |

| Solubility in DMF | 119.6 g/L[3] |

This compound's high solubility in polar organic solvents like dimethylformamide (DMF) and alcohols is a significant advantage over other alkali metal carbonates, enhancing its reactivity in homogeneous reaction mixtures.[2][3][4]

Applications in Research and Drug Development

This compound's unique properties make it a preferred base in a wide range of organic transformations, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][11][12]

-

Palladium-Catalyzed Cross-Coupling Reactions: It is extensively used as a base in fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings.[1][2][3] These reactions are cornerstones of modern drug discovery, enabling the synthesis of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).[1]

-

N-Alkylation and O-Alkylation Reactions: The compound is highly effective in facilitating the N-alkylation of amines, sulfonamides, indoles, and other nitrogen-containing heterocycles.[3][11] Its ability to deprotonate weakly acidic protons also makes it ideal for the O-alkylation of phenols and alcohols.[11] These reactions are critical for modifying molecular structures to enhance biological activity and pharmacokinetic properties.

-

Synthesis of Heterocyclic Compounds: Many pharmaceutical agents are based on heterocyclic structures. This compound serves as a crucial reagent in the synthesis of these nitrogen-containing rings, which are vital for drug manufacturing.[1]

-

Green Chemistry: Due to its efficiency, which often leads to higher yields and cleaner reactions, this compound is considered a choice reagent in green chemistry.[1] Its use can reduce the formation of toxic by-products and improve the overall sustainability of pharmaceutical manufacturing processes.[1]

Key Experimental Protocols

The following protocols are generalized methodologies illustrating the use of this compound in common synthetic transformations. Researchers should adapt these protocols based on specific substrates and desired outcomes.

Protocol 1: General Procedure for N-Alkylation of Indoles

-

To a solution of the indole (B1671886) (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of indole), add this compound (2.0 equivalents).

-

Stir the resulting suspension at room temperature for 20-30 minutes to facilitate deprotonation.

-

Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling

-

In a reaction vessel, combine the aryl halide or triflate (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add this compound (2.0-3.0 equivalents) as the base.[4]

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[4]

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over a suitable drying agent, and remove the solvent in vacuo.

-

Purify the residue by recrystallization or silica (B1680970) gel chromatography to yield the desired biaryl product.

Logical Workflows and Applications

Diagrams created using Graphviz are provided below to visualize key experimental workflows and the logical relationships in the application of this compound.

Caption: Workflow for a Suzuki Cross-Coupling Reaction using this compound.

Caption: Key Applications of this compound in Research and Development.

Safety and Handling

This compound requires careful handling to ensure laboratory safety. It is classified as causing serious eye damage and is suspected of damaging fertility.[10][13][14] It may also cause damage to organs through prolonged or repeated exposure.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15] In case of dust formation, respiratory protection should be used.[10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[15] Avoid breathing dust.[14][15] As it is hygroscopic, it should be stored in a tightly closed container in a dry place, often under an inert atmosphere like nitrogen or argon.[7][16]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[14][15] If on skin, rinse with water.[14] If inhaled, move to fresh air.[14][15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[10][13][14][15]

References

- 1. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 4. This compound [commonorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS 534-17-8: this compound | CymitQuimica [cymitquimica.com]

- 7. 炭酸セシウム ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 534-17-8|this compound|BLD Pharm [bldpharm.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. carlroth.com [carlroth.com]

- 11. nbinno.com [nbinno.com]

- 12. Pharmaceutical Grade this compound Market Report: Trends, Forecast and Competitive Analysis to 2031 [researchandmarkets.com]

- 13. carlroth.com [carlroth.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Cesium Carbonate

This technical guide provides a comprehensive overview of the molar mass and molecular weight of Cesium carbonate (Cs₂CO₃). It is intended for researchers, scientists, and drug development professionals who require precise chemical data and methodologies. This document details the calculation of its molar mass, presents key quantitative data in a structured format, and outlines a standard experimental protocol for its determination.

Molar Mass and Molecular Weight of this compound

This compound is an inorganic compound with the chemical formula Cs₂CO₃.[1][2] It is a white, crystalline solid known for its high solubility in polar solvents and its application as a base in organic synthesis.[1][3] The terms "molar mass" and "molecular weight" are often used interchangeably in practice, although they are formally distinct. Molar mass is the mass of one mole of a substance, expressed in grams per mole ( g/mol ), while molecular weight is the mass of one molecule, expressed in atomic mass units (amu). For the purposes of this guide, both terms refer to the same numerical value.

The accepted molar mass of this compound is approximately 325.82 g/mol .[2][4][5][6]

Calculation of Molar Mass

The molar mass of a compound is calculated by summing the atomic weights of its constituent atoms. The chemical formula for this compound, Cs₂CO₃, indicates that one molecule contains two cesium (Cs) atoms, one carbon (C) atom, and three oxygen (O) atoms.[7]

The calculation is as follows:

Molar Mass (Cs₂CO₃) = (2 × Atomic Weight of Cs) + (1 × Atomic Weight of C) + (3 × Atomic Weight of O)

Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC) and the Commission on Isotopic Abundances and Atomic Weights (CIAAW):

-

Atomic Weight of C: 12.011 g/mol (conventional value)[11][12]

-

Atomic Weight of O: 15.999 g/mol (conventional value)[13]

Calculation: (2 × 132.9054519 g/mol ) + (1 × 12.011 g/mol ) + (3 × 15.999 g/mol ) = 265.8109038 g/mol + 12.011 g/mol + 47.997 g/mol = 325.8189 g/mol

This calculated value aligns closely with the widely cited molar mass of this compound.[1][14]

Caption: Logical diagram illustrating the calculation of this compound's molar mass.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound and its constituent elements.

| Parameter | Symbol/Formula | Value | Unit |

| Compound Properties | |||

| Chemical Formula | Cs₂CO₃ | - | - |

| Molar Mass | M | 325.819 | g/mol [1][14] |

| Molecular Weight | MW | 325.82 | g/mol [4] |

| Exact Mass | - | 325.7956478 | g/mol [2][5] |

| Constituent Element Properties | |||

| Cesium Atomic Weight | Ar(Cs) | 132.9054519 | g/mol [8][9] |

| Carbon Atomic Weight | Ar(C) | 12.011 | g/mol [11][12] |

| Oxygen Atomic Weight | Ar(O) | 15.999 | g/mol [13] |

Experimental Protocol for Molar Mass Determination

The precise molar mass of this compound can be experimentally verified using high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the monoisotopic mass.

Objective: To determine the exact mass of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of high-purity this compound (99.9% or higher).

-

Dissolve the sample in 10 mL of a suitable solvent mixture, such as 50:50 (v/v) deionized water and methanol, to create a stock solution of 100 µg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

-

-

Instrument Calibration:

-

Calibrate the ESI-TOF mass spectrometer using a well-characterized calibration standard (e.g., sodium trifluoroacetate (B77799) or a commercial ESI-L tuning mix) immediately prior to sample analysis.

-

Ensure the calibration provides a mass accuracy of < 5 ppm across the desired mass range.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive ion mode is typically used for alkali metal salts. In solution, Cs₂CO₃ dissociates. The most likely observable species in the positive ion mode would be the cesium ion [Cs]⁺ or clusters. For a more direct measurement of a related molecular species, a derivatization or different ionization technique might be considered, but for verification of the elemental components, detecting the [Cs]⁺ ion is key.

-

Infusion: Introduce the diluted sample into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.0 - 2.0 bar

-

Drying Gas (N₂): 6 - 8 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

-

TOF Analyzer Parameters:

-

Mass Range: m/z 50 - 500

-

Acquisition Rate: 1-2 spectra/second

-

Acquisition Time: 1-2 minutes

-

-

-

Data Analysis:

-

Process the acquired spectra using the instrument's software.

-

Identify the peak corresponding to the monoisotopic mass of the cesium ion ([¹³³Cs]⁺). The theoretical m/z for this ion is 132.9054.

-

Compare the experimentally measured m/z value with the theoretical value to confirm the presence of cesium and the accuracy of the mass measurement. While the intact molecule is not typically observed with ESI, this method confirms the mass of the primary component, which is fundamental to verifying the compound's identity and, by extension, its calculated molar mass.

-

Caption: Experimental workflow for molar mass verification using ESI-TOF Mass Spectrometry.

References

- 1. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. This compound [commonorganicchemistry.com]

- 5. This compound | CCs2O3 | CID 10796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. brainly.com [brainly.com]

- 8. #55 - Cesium (Caesium) - Cs [hobart.k12.in.us]

- 9. Cesium | Description, Symbol, Uses, & Facts | Britannica [britannica.com]

- 10. princeton.edu [princeton.edu]

- 11. youtube.com [youtube.com]

- 12. byjus.com [byjus.com]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. webqc.org [webqc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium carbonate (Cs₂CO₃) is an inorganic salt that has garnered significant interest within the scientific community, particularly in the realm of organic synthesis and materials science. Its unique properties, including high solubility in organic solvents and its character as a mild base, distinguish it from other alkali metal carbonates. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols for property determination and common synthetic applications, and visualizations of key processes to facilitate understanding.

Physical Properties

This compound is a white, hygroscopic crystalline solid.[1][2][3] Its propensity to absorb moisture necessitates storage in a dry, inert atmosphere.[2][4] The fundamental physical constants of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Thermal Properties

The table below outlines the general and thermal properties of this compound. It decomposes upon melting.[1][5]

| Property | Value | References |

| Molecular Formula | Cs₂CO₃ | [1] |

| Molar Mass | 325.82 g/mol | |

| Appearance | White crystalline powder | [3] |

| Density | 4.072 g/cm³ | [1][3] |

| Melting Point | 610 °C (1130 °F; 883 K) (decomposes) | [1][3] |

| Boiling Point | Decomposes | [6] |

Solubility

A key feature of this compound is its notable solubility in a range of polar organic solvents, which is significantly higher than that of other common alkali carbonates like potassium carbonate and sodium carbonate.[1][3] This property is crucial for its application in various homogeneous reaction systems.[7] However, it remains largely insoluble in nonpolar organic solvents such as toluene, p-xylene, and chlorobenzene.[1][3]

| Solvent | Solubility (g/L) | Temperature (°C) | References |

| Water | 2605 | 15 | [1][3] |

| Ethanol | 110 | Not Specified | [1][3] |

| Dimethylformamide (DMF) | 119.6 | Not Specified | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 361.7 | Not Specified | [1] |

| N-Methylpyrrolidone (NMP) | 723.3 | Not Specified | [1] |

| Sulfolane | 394.2 | Not Specified | [1] |

Chemical Properties and Reactivity

This compound is a strong base.[2] Its aqueous solution is strongly alkaline due to the hydrolysis of the carbonate ion.[2][8] It readily reacts with acids to form the corresponding cesium salt, water, and carbon dioxide.[2]

Role in Organic Synthesis

The utility of this compound in organic synthesis is extensive, primarily functioning as a base. Its high solubility in organic solvents allows for milder reaction conditions compared to other inorganic bases.[7][9]

-

N-Alkylation: It is highly effective in promoting the N-alkylation of a wide range of compounds, including sulfonamides, amines, β-lactams, and indoles.[1][10]

-

O-Alkylation: this compound is also widely used for the O-alkylation of phenols and alcohols.[7]

-

Cross-Coupling Reactions: It serves as a crucial base in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1][10] The "cesium effect," which refers to the enhanced reactivity and yields observed with cesium bases, is particularly pronounced in these transformations.[11]

-

Other Reactions: Its applications extend to carbonylation of alcohols, carbamination of amines, and as a catalyst in the synthesis of various heterocyclic compounds.[1][12]

Thermal Decomposition

Upon heating to its melting point of 610 °C, this compound decomposes.[1] At higher temperatures, around 1000°C, it can decompose into cesium oxides (Cs₂O and Cs₂O₂) and carbon dioxide.[1][13]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties of this compound and its application in a common synthetic transformation. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Solubility in an Organic Solvent

This protocol describes a method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (anhydrous)

-

Organic solvent of interest (e.g., Dimethylformamide)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven or vacuum evaporator

Procedure:

-

Sample Preparation: To a series of sealed vials, add a known volume of the organic solvent. Add an excess amount of anhydrous this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature sufficient to remove the solvent without decomposing the this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue. The mass of the dissolved salt is the final mass minus the initial mass of the empty container.

-

Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

Thermal Gravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal decomposition of this compound using TGA.

Materials and Equipment:

-

This compound

-

Thermogravimetric Analyzer (TGA) with a high-resolution balance

-

Platinum or alumina (B75360) sample pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss indicates the beginning of decomposition. The percentage of mass loss can be used to identify the decomposition products.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the base.

Materials:

-

Aryl halide (e.g., Aryl bromide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

This compound

-

Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and this compound (2-3 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the anhydrous solvent.

-

Reaction: Place the reaction mixture in a preheated oil bath or heating mantle at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and reaction cycles related to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. onlinepubs.trb.org [onlinepubs.trb.org]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 10. s4science.at [s4science.at]

- 11. Synthesis of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 12. Sciencemadness Discussion Board - caesium carbonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility of Cesium Carbonate in Water and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cesium carbonate (Cs₂CO₃), a compound of significant interest in organic synthesis, catalysis, and materials science. Its high solubility in polar solvents and its role as a mild base make it a versatile reagent. Understanding its solubility characteristics in various media is crucial for optimizing reaction conditions, developing new synthetic methodologies, and for its application in pharmaceutical and materials development.

Solubility of this compound

This compound is a white, crystalline, hygroscopic solid that is highly soluble in water.[][2] Its solubility is a key property that distinguishes it from other alkali metal carbonates, contributing to its enhanced reactivity in many organic reactions.[3]

Solubility in Water

The solubility of this compound in water is substantial and increases with temperature. This high solubility is attributed to the large ionic radius of the cesium cation (Cs⁺) and its ability to effectively interact with water molecules.[4]

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 15 | 267.6[5] |

| 20 | 269[5] |

| 50 | 313.2[5] |

Note: Solubility data can also be found expressed as g/L. For example, 2605 g/L at 15 °C.[6]

Solubility in Aqueous Solutions

The solubility of this compound in aqueous solutions can be influenced by the presence of other solutes, such as salts or organic co-solvents.

Aqueous Organic Solvent Mixtures: In mixed aqueous-organic solvents, the solubility of this compound is dependent on the nature of the organic co-solvent, its concentration, and the temperature. Generally, this compound is soluble in polar organic solvents.[6][7] A study on the this compound + ethanol (B145695) + water ternary system at different temperatures provides valuable data for understanding its behavior in such mixtures.

Solubility in Organic Solvents

This compound exhibits notable solubility in a range of polar organic solvents, which is a significant advantage over other common inorganic bases like potassium carbonate and sodium carbonate.[3][6] This property allows for its use in a wider array of reaction conditions.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol (abs.) | 19 | 11.1 g/100 g[5] |

| Methanol | 21.1 | 56.1 g/100 g[5] |

| Dimethylformamide (DMF) | Room Temperature | 12.7 g/100 g[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature | 32.95 g/100 g[5] |

| N-Methylpyrrolidone (NMP) | Room Temperature | 70.1 g/100 g[5] |

| Dimethylacetamide | Room Temperature | 5.2 g/100 g[5] |

| Sulfolane | Room Temperature | 31.1 g/100 g[5] |

| Diethyl ether | - | Soluble[5] |

Recent studies have systematically investigated the solubility of this compound in various pure and binary alcohol mixtures, providing valuable data for process design and optimization.[8][9] The solubility was found to increase with temperature in all tested solvents.[8][9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the application of this compound in research and industry. The two most common methods for determining the solubility of a solid in a liquid are the gravimetric method and the isothermal saturation method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, taking a known mass or volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel) equipped with a magnetic stirrer. The temperature is controlled using a circulating water bath. The mixture is stirred for a sufficient time to ensure equilibrium is reached (typically several hours). The presence of undissolved solid at the bottom of the container confirms saturation.

-

Phase Separation: After stirring, the solution is allowed to stand without agitation for a period to allow the excess solid to settle.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The syringe and filter should be at the same temperature as the solution to prevent precipitation or dissolution during sampling.

-

Weighing the Sample: The collected sample is transferred to a pre-weighed container (e.g., a beaker or evaporating dish), and the total weight of the container and the solution is recorded.

-

Evaporation of Solvent: The solvent is evaporated from the sample. This can be done by placing the container in an oven at a temperature below the decomposition temperature of this compound (melts with decomposition at 610 °C[6]) but high enough to ensure complete evaporation of the solvent. For water, a temperature of around 100-120 °C is typically used. For organic solvents, the temperature should be adjusted based on their boiling points.

-

Drying and Weighing the Solute: The container with the solid residue is then placed in a desiccator to cool to room temperature and to prevent moisture absorption. The final weight of the container with the dry this compound is measured.

-

Calculation of Solubility: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is another reliable technique for solubility determination. It involves equilibrating a suspension of the solute in the solvent at a constant temperature and then analyzing the concentration of the solute in the saturated solution.

Detailed Methodology:

-

Sample Preparation: An excess of this compound is placed in a series of vials or flasks containing the solvent.

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker or water bath. They are agitated for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

Phase Separation: The samples are removed from the shaker, and the undissolved solid is allowed to settle. Alternatively, the saturated solution can be separated from the solid phase by centrifugation or filtration. All separation steps must be performed at the experimental temperature.

-

Analysis: A sample of the clear saturated solution is carefully removed and its composition is determined by a suitable analytical technique. This could involve gravimetric analysis as described above, or other methods such as:

-

Titration: If a suitable titrant is available.

-

Spectroscopy: (e.g., Atomic Absorption Spectroscopy for the cesium ion).

-

Chromatography: (e.g., Ion Chromatography for the carbonate ion).

-

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for gravimetric solubility determination.

Factors Affecting this compound Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has summarized the available data on the solubility of this compound in water, aqueous mixtures, and organic solvents. The provided experimental protocols offer a foundation for accurate and reproducible solubility measurements. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility characteristics is essential for leveraging the unique properties of this compound in various applications. Further research into the solubility of this compound in complex aqueous electrolyte and multi-component organic solvent systems would be highly beneficial for advancing its use in specialized applications.

References

- 2. researchgate.net [researchgate.net]

- 3. This compound Supplier India: 5 Essential Benefits & Uses [ketonepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. advancedthermo.com [advancedthermo.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pitzer equations - Wikipedia [en.wikipedia.org]

- 9. Improved Pitzer activity model for Tc(iv) solubility and hydrolysis in the Tc(iv)–Na+–K+–Ca2+–Mg2+–H+–Cl−–OH−–H2O(l) system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cesium Carbonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cesium carbonate (Cs₂CO₃) in a range of common organic solvents. This compound is a versatile and effective base in organic synthesis, valued for its high solubility in many organic media compared to other inorganic carbonates like potassium carbonate and sodium carbonate.[1][2] This enhanced solubility facilitates its use in a variety of chemical transformations, including N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira syntheses.[1][3] Understanding its solubility profile is critical for reaction optimization, process development, and scale-up in research and industrial settings.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. It exhibits high solubility in polar aprotic and protic solvents.[1][4] The following tables summarize the available quantitative data for the solubility of this compound in various common organic solvents.

Table 1: Solubility of this compound in Alcohols and Ethers

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 21.1 | 56.1[5] |

| Ethanol (absolute) | 19 | 11.1[5] |

| Ethanol | Not Specified | 11.0 g/L[1][4] |

| n-Propanol | 25 | Data not available in g/100g |

| Isopropanol (B130326) | 25 | Data not available in g/100g |

| n-Butanol | 25 | Data not available in g/100g |

| Diethyl Ether | Room Temperature | Soluble[5] |

Note: A study by Jia et al. (2023) investigated the solubility of this compound in methanol, ethanol, n-propanol, n-butanol, and isopropanol from 278.15 to 323.15 K (5°C to 50°C), noting that solubility increases with temperature in all these solvents. However, the specific data points in g/100g of solvent were not directly available in the provided search results.[6][7]

Table 2: Solubility of this compound in Aprotic Solvents

| Solvent | Temperature | Solubility |

| Dimethylformamide (DMF) | Room Temperature | 12.7 g/100 g of solvent[5] |

| Dimethylformamide (DMF) | Not Specified | 119.6 g/L[1][4] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 32.95 g/100 g of solvent[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 361.7 g/L[1][4] |

| N-Methylpyrrolidone (NMP) | Room Temperature | 70.1 g/100 g of solvent[5] |

| N-Methylpyrrolidone (NMP) | Not Specified | 723.3 g/L[1][4] |

| Dimethylacetamide (DMAc) | Room Temperature | 5.2 g/100 g of solvent[5] |

| Sulfolane | Room Temperature | 31.1 g/100 g of solvent[5] |

| Sulfolane | Not Specified | 394.2 g/L[1][4] |

This compound is generally considered insoluble in non-polar aromatic and aliphatic hydrocarbons such as toluene, p-xylene, and chlorobenzene.[1][4][8]

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent is a fundamental experimental procedure. The gravimetric method is a common and reliable technique employed for this purpose.[6][7]

Detailed Gravimetric Method Protocol:

-

Sample Preparation:

-

An excess amount of anhydrous this compound is added to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel. This compound is hygroscopic and should be handled in a dry atmosphere (e.g., in a glovebox or under an inert gas) to prevent moisture absorption, which can affect solubility.[9][10]

-

The resulting suspension is vigorously stirred at a constant temperature for a sufficient period to ensure that equilibrium between the solid and the solution is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium, which can range from several hours to days.[9][11] For instance, one study determined that 20 hours was sufficient to guarantee equilibrium.[9][11]

-

-

Sample Analysis:

-

Once equilibrium is achieved, the stirring is stopped, and the solid phase is allowed to settle.

-

A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

The mass of the collected saturated solution is determined.

-

-

Solubility Calculation:

-

The solvent is then evaporated from the collected sample under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dry this compound is obtained.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried salt.

-

The mass of the solvent in the sample is calculated by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

The solubility is then expressed as grams of this compound per 100 grams of the solvent.

-

Visualizations

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

The "cesium effect" in organic synthesis, which refers to the enhanced reactivity and solubility of cesium salts, can be attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺). This results in weaker ion pairing in solution, leading to more "naked" and thus more reactive anions. The logical relationship is depicted in the diagram below.

Caption: Logical diagram illustrating the origin of the "cesium effect".

References

- 1. wholesale this compound (Cesium Carbon Oxide) Granules- FUNCMATER [funcmater.com]

- 2. This compound [commonorganicchemistry.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 5. This compound [chemister.ru]

- 6. Collection - Solubility of Cesium Carbonate in Five Pure Solvents and Two Binary Solvents from 278.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

A Guide to the Laboratory Synthesis of Cesium Carbonate for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cesium carbonate (Cs₂CO₃) is a versatile and indispensable inorganic base in modern organic synthesis and drug development. Its high solubility in organic solvents, coupled with the large and soft nature of the cesium cation, imparts unique reactivity, making it a superior choice for a variety of chemical transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and various alkylation reactions. This technical guide provides an in-depth overview of the principal laboratory methods for the synthesis of this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to aid researchers in its preparation.

Core Laboratory Synthesis Methodologies

The laboratory-scale synthesis of this compound primarily revolves around three key methods, each with distinct advantages and considerations. These methods are:

-

Reaction of Cesium Hydroxide (B78521) with Carbon Dioxide: A straightforward acid-base neutralization reaction.

-

Thermal Decomposition of Cesium Oxalate (B1200264): A clean decomposition reaction yielding the carbonate and carbon monoxide.

-

From Cesium Bicarbonate: Involving the thermal decomposition or reaction of cesium bicarbonate.

While industrial production often starts from the mineral pollucite, laboratory preparations typically utilize more refined cesium precursors.[1]

Quantitative Data Summary

The selection of a synthesis method in a laboratory setting often depends on factors such as precursor availability, desired purity, and scalability. The following table summarizes the key quantitative parameters associated with the primary laboratory synthesis routes for this compound.

| Method | Typical Yield | Purity | Reaction Time | Key Considerations |

| Cesium Hydroxide + Carbon Dioxide | High | High | 1-3 hours | Requires careful handling of corrosive cesium hydroxide. The reaction progress can be monitored by pH. |

| Thermal Decomposition of Cesium Oxalate | Quantitative | Very High | 2-4 hours | Requires a high-temperature furnace. The primary byproduct is toxic carbon monoxide gas, requiring good ventilation.[2] |

| From Cesium Bicarbonate | High | High | 1-2 hours | A gentle method that can be performed at moderate temperatures. |

| Extraction from Pollucite Ore (Industrial) | ~94.59% | Up to 99.99% | Multi-step | A complex, multi-step industrial process involving acid leaching, extraction, and purification.[3] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the laboratory synthesis of this compound.

Method 1: Synthesis from Cesium Hydroxide and Carbon Dioxide

This method relies on the direct neutralization of a cesium hydroxide solution with carbon dioxide gas.

Reaction: 2 CsOH + CO₂ → Cs₂CO₃ + H₂O[2]

Experimental Protocol:

-

Preparation of Cesium Hydroxide Solution: In a well-ventilated fume hood, dissolve a known quantity of high-purity cesium hydroxide (CsOH) in deionized water to create a concentrated solution (e.g., 50% w/w). Caution: Cesium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbonation: Immerse a gas dispersion tube connected to a source of carbon dioxide gas into the cesium hydroxide solution. Begin bubbling CO₂ gas through the solution at a moderate rate while stirring continuously with a magnetic stirrer.

-

Monitoring the Reaction: Monitor the pH of the solution. The initial highly alkaline solution will gradually become less basic as the cesium hydroxide is consumed. The reaction is complete when the pH of the solution approaches neutrality (pH ~7-8).

-

Isolation of this compound: Once the reaction is complete, transfer the solution to an evaporating dish. Gently heat the solution on a hot plate to evaporate the water. A white, crystalline solid of this compound will form.

-

Drying and Storage: Transfer the solid this compound to a drying oven and dry at 110 °C for several hours to remove any residual moisture. Store the final product in a tightly sealed container in a desiccator to prevent moisture absorption.[4]

Method 2: Thermal Decomposition of Cesium Oxalate

This method involves the high-temperature decomposition of cesium oxalate into this compound and carbon monoxide.

Reaction: Cs₂C₂O₄(s) → Cs₂CO₃(s) + CO(g)[2]

Experimental Protocol:

-

Preparation: Place a known amount of dry, finely powdered cesium oxalate (Cs₂C₂O₄) into a ceramic or platinum crucible.

-

Thermal Decomposition: Place the crucible in a programmable furnace. Heat the sample to a temperature of at least 300°C.[5] For complete decomposition, a temperature of 500-600 °C is often employed. The heating should be carried out in a well-ventilated furnace or under a fume hood due to the evolution of toxic carbon monoxide gas.

-

Reaction Time: Maintain the temperature for 2-4 hours to ensure complete decomposition of the cesium oxalate.

-

Cooling and Storage: After the decomposition is complete, turn off the furnace and allow the crucible to cool to room temperature slowly. The resulting white powder is this compound. Store the product in a tightly sealed container in a desiccator.

Method 3: Synthesis from Cesium Bicarbonate

This compound can be prepared from cesium bicarbonate, typically through thermal decomposition.

Reaction: 2 CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)

Experimental Protocol:

-

Preparation: Place a known quantity of cesium bicarbonate (CsHCO₃) powder into a suitable heating vessel, such as a round-bottom flask or a crucible.

-

Heating: Gently heat the cesium bicarbonate to a temperature of around 175°C.[3] At this temperature, the bicarbonate will decompose to form this compound, water, and carbon dioxide. The evolution of gas will be observed.

-

Completion and Cooling: Continue heating until the gas evolution ceases, indicating the completion of the reaction. Allow the vessel to cool to room temperature.

-

Drying and Storage: The resulting white solid is this compound. For applications requiring high purity, the product can be further dried in an oven at 110 °C. Store in a tightly sealed container.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthesis methods.

Caption: Workflow for this compound Synthesis from Cesium Hydroxide.

Caption: Workflow for Thermal Decomposition of Cesium Oxalate.

Caption: Workflow for Synthesis from Cesium Bicarbonate.

References

The Dual Nature of Cesium Carbonate: A Technical Guide to its Basicity and the Lewis Acidity of the Cesium Cation

For Immediate Release

LANGELSHEIM, Germany – December 20, 2025 – Cesium carbonate (Cs₂CO₃) is a versatile and highly effective reagent in modern organic synthesis, prized for its mild basicity and exceptional solubility in organic solvents. While it is unequivocally a Brønsted-Lowry base due to the carbonate anion, a deeper understanding of its reactivity reveals the significant influence of the cesium cation's Lewis acidic character. This technical guide provides an in-depth analysis of the Lewis acidity of the cesium ion and its implications for catalysis, reaction mechanisms, and experimental design, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This compound's reputation as a superior base in a multitude of organic transformations is well-established. Its efficacy, often termed the "cesium effect," is not solely a function of its basicity but is intricately linked to the unique properties of the cesium cation (Cs⁺). As a large, soft, and highly polarizable cation, Cs⁺ exhibits Lewis acidic properties that influence reaction pathways, enhance catalyst performance, and enable challenging chemical transformations. This guide will dissect the concept of Lewis acidity in the context of an alkali metal salt, present quantitative data from key applications, provide detailed experimental protocols, and visualize the underlying principles through reaction and workflow diagrams.

The Lewis Acidity of the Cesium Cation

While this compound as a compound is a Brønsted-Lowry base that acts as a proton acceptor, the cesium cation (Cs⁺) itself is a Lewis acid, capable of accepting electron pairs.[1][2] According to the Hard and Soft Acids and Bases (HSAB) theory, the large ionic radius and low charge density of Cs⁺ classify it as a borderline to soft Lewis acid.[3][4][5] This "softness" dictates its coordination preferences, favoring interactions with soft or polarizable Lewis bases.[4]

The Lewis acidity of Cs⁺, although weaker than that of many transition metals, plays a crucial role in its function in organic reactions.[6] The large size of the cesium cation leads to weaker ion pairing with the carbonate anion in solution, resulting in a more "naked" and reactive carbonate base.[7] Furthermore, the Cs⁺ ion can coordinate to various species in the reaction mixture, such as the oxygen atoms of solvents or reagents, influencing their reactivity and stabilizing transition states.[8][9] This coordination ability is a manifestation of its Lewis acidic character.

dot

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. HSAB theory - Wikipedia [en.wikipedia.org]

- 4. 10.4 Hard and Soft Acids and Bases (HSAB) [gurmeet.net]

- 5. gibbfreegayathrichemistry.science.blog [gibbfreegayathrichemistry.science.blog]

- 6. people.uleth.ca [people.uleth.ca]

- 7. scribd.com [scribd.com]

- 8. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic and Deliquescent Nature of Cesium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium carbonate (Cs₂CO₃) is a chemical compound of significant interest in organic synthesis and various industrial applications. A critical, yet often under-documented, characteristic of this inorganic salt is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the interaction of this compound with atmospheric moisture, including its qualitative and quantitative aspects. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of hygroscopicity and deliquescence, details relevant experimental protocols for characterization, and provides comparative data for other alkali metal carbonates to offer a robust framework for researchers. This document is intended to equip scientists and drug development professionals with the necessary knowledge to handle, store, and utilize this compound effectively, mitigating potential challenges arising from its affinity for water.

Introduction to the Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is widely recognized as a highly hygroscopic material.[1][2] When exposed to ambient air, it readily absorbs moisture. This property is so pronounced that it leads to deliquescence, a process where the substance absorbs enough water vapor to dissolve and form a liquid solution.[3][4] This characteristic necessitates specific handling and storage protocols to maintain the material's integrity and ensure experimental reproducibility.

The strong hygroscopic nature of this compound can be attributed to the high solubility of the salt in water and the strong interaction between the cesium and carbonate ions with water molecules.[5] Understanding the quantitative aspects of this water absorption is crucial for applications where the water content can influence reaction kinetics, product purity, and material stability.

Quantitative Analysis of Water Absorption

While specific, publicly available water vapor sorption isotherms for this compound are scarce, its behavior can be inferred from its classification as a deliquescent salt and by comparing it with other alkali metal carbonates.

Water Vapor Sorption Isotherm

A water vapor sorption isotherm is a graphical representation of the amount of water absorbed by a material as a function of the relative humidity (RH) at a constant temperature. For a deliquescent salt like this compound, the isotherm is expected to show minimal water uptake at low RH, followed by a sharp, vertical increase in water absorption at its critical relative humidity (deliquescence point), where the solid dissolves to form a saturated solution.

Deliquescence Relative Humidity (DRH)

The deliquescence relative humidity (DRH) is the specific relative humidity at which a crystalline solid begins to absorb enough atmospheric moisture to form a solution.[6] Below the DRH, the salt will remain in its solid form. The DRH is a critical parameter for determining appropriate storage and handling conditions.

While the exact DRH for this compound at a standard temperature (e.g., 25°C) is not readily found in the literature, it is known to be low, indicating its high propensity to absorb water. For comparison, the DRH of other alkali carbonates provides some context. For instance, potassium carbonate has a DRH of approximately 43% RH at 25°C.[7] Given that hygroscopicity generally increases down the group for alkali metal salts, it can be inferred that the DRH of this compound is likely lower than that of potassium carbonate.

Table 1: Comparison of Deliquescence Relative Humidity (DRH) for Select Alkali Carbonates

| Compound | Chemical Formula | Deliquescence Relative Humidity (DRH) at ~25°C |

| Sodium Carbonate | Na₂CO₃ | ~85% RH[8] |

| Potassium Carbonate | K₂CO₃ | ~43% RH[7] |

| This compound | Cs₂CO₃ | Not explicitly found in literature (inferred to be <43% RH) |

Experimental Protocols for Hygroscopicity Determination

To quantitatively characterize the hygroscopic and deliquescent properties of this compound, several experimental techniques can be employed. The following are detailed methodologies for two common approaches.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[9][10]

Objective: To determine the water vapor sorption isotherm and the deliquescence relative humidity (DRH) of this compound.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Anhydrous this compound powder

-

Microbalance with high sensitivity

-

Nitrogen gas supply (dry)

-

Deionized water

Methodology:

-

Sample Preparation:

-

Pre-dry the this compound sample in a vacuum oven at an elevated temperature (e.g., 120°C) for several hours to remove any pre-existing moisture.

-

Allow the sample to cool to room temperature in a desiccator over a strong desiccant.

-

Quickly transfer a small, accurately weighed amount of the dried sample (typically 5-15 mg) onto the DVS sample pan. Due to its highly hygroscopic nature, this transfer should be performed in a low-humidity environment, such as a glove box, if possible.[11]

-

-

Instrument Setup:

-

Set the DVS instrument to the desired experimental temperature (e.g., 25°C).

-

Program the instrument to generate a stepwise increase in relative humidity, for example, from 0% to 95% RH in 10% RH increments.

-

Define the equilibrium condition for each step, typically a mass change of less than 0.002% over a 10-minute period.

-

-

Experimental Run:

-

Start the experiment with a drying step at 0% RH to establish the dry mass of the sample.

-

Initiate the programmed RH ramp. The instrument will automatically record the sample mass as it equilibrates at each RH step.

-

A sharp, significant increase in mass will indicate the deliquescence of the sample.

-

After reaching the maximum RH, a desorption cycle can be performed by decreasing the RH in a stepwise manner back to 0%.

-

-

Data Analysis:

-

Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100 against the relative humidity.

-

The resulting graph is the water vapor sorption isotherm.

-

The DRH is identified as the RH at which the steep uptake of water occurs.

-

Figure 1. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Static Gravimetric Method (Desiccator Method)

This is a more traditional and less automated method but can still provide reliable data on water absorption at specific relative humidity points.[12]

Objective: To determine the equilibrium moisture content of this compound at various fixed relative humidities.

Materials and Equipment:

-

A series of airtight desiccators

-

Saturated salt solutions to create known RH environments (see Table 2)

-

Anhydrous this compound powder

-

Weighing bottles with airtight lids

-

Analytical balance

Table 2: Saturated Salt Solutions for Creating Fixed Relative Humidity Environments at 25°C

| Saturated Salt Solution | Relative Humidity (%) at 25°C |

| Lithium Chloride (LiCl) | 11.3 |

| Magnesium Chloride (MgCl₂) | 32.8 |

| Potassium Carbonate (K₂CO₃) | 43.2 |

| Sodium Bromide (NaBr) | 57.6 |

| Sodium Chloride (NaCl) | 75.3 |

| Potassium Chloride (KCl) | 84.3 |

| Potassium Nitrate (KNO₃) | 93.6 |

Methodology:

-

Preparation of Humidity Chambers:

-

Prepare saturated solutions of the selected salts by adding an excess of the salt to deionized water in the bottom of each desiccator.

-

Allow the desiccators to equilibrate for at least 24 hours to ensure a stable RH.

-

-

Sample Preparation:

-

Pre-dry the this compound as described in the DVS protocol.

-

Accurately weigh a small amount of the dried sample into pre-weighed, open weighing bottles.

-

-

Exposure and Equilibration:

-

Place the weighing bottles containing the samples into the desiccators with the different saturated salt solutions.

-

Store the desiccators at a constant temperature (e.g., 25°C).

-

Periodically (e.g., every 24 hours), quickly remove the weighing bottles, seal them, and weigh them.

-

Return the open weighing bottles to their respective desiccators.

-

Continue this process until a constant weight is achieved for each sample, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Calculate the percentage weight gain for each sample at each RH.

-

Plot the equilibrium percentage weight gain against the corresponding relative humidity to construct a sorption isotherm.

-

Figure 2. Workflow for the static gravimetric method.

Implications for Drug Development and Research

The high hygroscopicity and deliquescence of this compound have several important implications for its use in research and drug development:

-

Handling and Storage: this compound must be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption.[9] Handling should be performed in a controlled low-humidity environment, such as a glove box, especially for quantitative applications.

-

Weighing: Accurate weighing of this compound can be challenging due to its rapid water uptake.[3] Weighing should be done quickly, and the use of a weighing bottle with a lid is recommended.

-

Reaction Stoichiometry: The presence of absorbed water can affect the actual amount of this compound in a weighed sample, leading to errors in reaction stoichiometry. It is crucial to use freshly dried material or to determine the water content of the material prior to use (e.g., by Karl Fischer titration).

-

Physical Stability of Formulations: In pharmaceutical formulations, the hygroscopicity of an excipient like this compound can impact the physical stability of the final product, potentially leading to caking, deliquescence, and degradation of the active pharmaceutical ingredient (API).

Conclusion

This compound is a highly hygroscopic and deliquescent inorganic salt. While specific quantitative data on its water absorption properties are not widely published, its behavior can be understood through comparison with other alkali carbonates and characterized using established experimental techniques such as Dynamic Vapor Sorption and static gravimetric methods. For researchers, scientists, and drug development professionals, a thorough understanding and careful management of this compound's interaction with moisture are paramount to ensure the accuracy, reproducibility, and stability of their work. The experimental protocols detailed in this guide provide a solid foundation for the quantitative assessment of its hygroscopic nature.

References

- 1. literature.mestek.com [literature.mestek.com]

- 2. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.tue.nl [research.tue.nl]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. researchgate.net [researchgate.net]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

Thermal Decomposition of Cesium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium carbonate (Cs₂CO₃) is a versatile inorganic base widely employed in organic synthesis, catalysis, and materials science. Its thermal stability is a critical parameter for its application in high-temperature reactions and processes. This technical guide provides an in-depth overview of the thermal decomposition of this compound, including its decomposition temperature, products, and the experimental methodologies used for its characterization.

Thermal Decomposition Properties

This compound is a white, crystalline solid that exhibits high thermal stability compared to many other metal carbonates. However, upon heating to a sufficiently high temperature, it undergoes thermal decomposition.

Decomposition Temperature

Multiple sources indicate that this compound melts and decomposes at approximately 610 °C .[1][2] At this temperature, the compound breaks down into cesium oxide and carbon dioxide.

Decomposition Products and Reaction

The primary products of the thermal decomposition of this compound are cesium oxide (Cs₂O) and carbon dioxide (CO₂).[2] Some studies suggest the potential formation of cesium peroxide (Cs₂O₂) as well.[2] The fundamental decomposition reaction can be represented as:

Cs₂CO₃(s) → Cs₂O(s) + CO₂(g)

This reaction involves the release of gaseous carbon dioxide, leading to a corresponding mass loss, which is a key principle utilized in its experimental determination.

Quantitative Data Summary

The key quantitative data related to the thermal decomposition of this compound is summarized in the table below for easy reference.

| Parameter | Value | References |

| Melting Point | 610 °C | [1][2] |

| Decomposition Temperature | ~610 °C | [1][2] |

| Decomposition Products | Cesium Oxide (Cs₂O), Carbon Dioxide (CO₂), possibly Cesium Peroxide (Cs₂O₂) | [2] |

Experimental Protocols

The determination of the thermal decomposition temperature of this compound is primarily achieved through thermoanalytical techniques, most notably Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.

Objective: To determine the temperature at which this compound decomposes by measuring the mass loss due to the evolution of carbon dioxide.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 800°C, a programmable temperature controller, and a system for controlling the atmosphere.

Typical Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of pure, dry this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The sample pan is placed in the TGA furnace.

-

The furnace is purged with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-reactive environment.

-

A temperature program is set, typically involving heating the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 800°C) at a constant linear heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The TGA instrument continuously records the sample's mass as a function of the increasing temperature.

-